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Compound of Interest

Compound Name: 4'-Methylacetophenone-d3

Cat. No.: B100842

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Methylacetophenone-d3, a
deuterated analog of 4'-methylacetophenone. This document collates critical identifiers,
physicochemical properties, and proposes experimental protocols for its synthesis and
application, particularly as an internal standard in quantitative analytical methods. While
specific biological signaling pathways involving this compound are not extensively documented
in publicly available literature, this guide presents relevant toxicological data for the non-
deuterated parent compound and a generalized workflow for the application of deuterated
standards in mass spectrometry.

Core Identifiers and Physicochemical Properties

4'-Methylacetophenone-d3, with the IUPAC name 1-[4-(trideuteriomethyl)phenyl]ethanone, is
a stable isotope-labeled form of 4'-methylacetophenone. The introduction of deuterium atoms
in the methyl group results in a higher molecular weight, which allows it to be distinguished
from its non-deuterated counterpart in mass spectrometry-based assays, while maintaining
nearly identical chemical and physical properties. This makes it an ideal internal standard for
guantitative analysis.
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Identifier Value

CAS Number 114379-92-9[1]

IUPAC Name 1-[4-(trideuteriomethyl)phenyl]ethanone[1]

Molecular Formula CoH7D30

Molecular Weight 137.20 g/mol

inChi INChl=1S/C9H100/c1-7-3-5-9(6-4-7)8(2)10/h3-
6H,1-2H3/i1D3[1]

InChlKey GNKZMNRKLCTJAY-FIBGUPNXSA-N[1]

Canonical SMILES

CC(=0)C1=CC=C(C=C1)C([2H])([2H])[2H]

Synthesis of 4'-Methylacetophenone-d3: A Proposed

Protocol

While a specific, detailed synthesis protocol for 4'-Methylacetophenone-d3 is not readily

available in the literature, a plausible method can be adapted from the well-established Friedel-

Crafts acylation of toluene and its derivatives. The following proposed protocol utilizes

deuterated toluene (toluene-d8 or p-xylene-d10 followed by oxidation and conversion) or a

deuterated acetylating agent. A more direct approach involves the deuteration of the methyl

group of 4'-methylacetophenone itself. For the purpose of this guide, a synthesis based on the

Friedel-Crafts acylation of toluene-d8 is outlined.

Reaction: Friedel-Crafts Acylation of Toluene-d8 with Acetyl Chloride

Reagents and Materials:

Toluene-d8

Acetyl chloride

Anhydrous aluminum chloride (AICIs)

Anhydrous dichloromethane (DCM)
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e Hydrochloric acid (HCI), concentrated

e Sodium bicarbonate (NaHCO3) solution, saturated
e Anhydrous magnesium sulfate (MgSOa)
» Round-bottom flask

e Dropping funnel

» Reflux condenser

o Magnetic stirrer

* Ice bath

e Separatory funnel

e Rotary evaporator

Procedure:

o Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dropping
funnel, and a reflux condenser connected to a gas trap (to capture evolved HCI), add
anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. Cool the flask in an
ice bath.

« Addition of Reactants: Slowly add a solution of acetyl chloride (1.0 eq) in anhydrous
dichloromethane to the stirred suspension of aluminum chloride. Once the addition is
complete, add toluene-d8 (1.2 eq) dropwise from the dropping funnel, maintaining the
temperature below 10°C.

o Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin
Layer Chromatography (TLC).

o Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the
dropwise addition of concentrated hydrochloric acid. This will decompose the aluminum
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chloride complex.

o Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the
organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

e Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate the solvent using a rotary evaporator.

 Purification: The crude product can be purified by vacuum distillation or column
chromatography on silica gel to yield pure 4'-Methylacetophenone-d3.

. : Friedel-Crafts Acylation Quenching with HCI Vacuum Distillation or . "
Goluene d8 + Acetyl Chloride + AICIH in Dichloromethane % Extraction Column Chromatography, 4'-Methylacetophenone-d3

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 4'-Methylacetophenone-d3 via Friedel-Crafts
acylation.

Application in Quantitative Analysis: LC-MS/MS
Internal Standard

The primary application of 4'-Methylacetophenone-d3 is as an internal standard for the
accurate quantification of 4'-methylacetophenone in various matrices, such as biological fluids,
environmental samples, or food products. The deuterated standard is added to the sample at a
known concentration at the beginning of the sample preparation process. It co-elutes with the
non-deuterated analyte during liquid chromatography and is detected by the mass
spectrometer. The ratio of the analyte's signal to the internal standard's signal is used to
construct a calibration curve and determine the analyte's concentration, thereby correcting for
variations in sample extraction, matrix effects, and instrument response.

Proposed Experimental Protocol: Quantification of 4'-
Methylacetophenone in a Sample Matrix

Instrumentation:
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e High-Performance Liquid Chromatography (HPLC) system

e Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Reagents and Materials:

o 4'-Methylacetophenone analytical standard

» 4'-Methylacetophenone-d3 internal standard solution (of known concentration)
e Acetonitrile (LC-MS grade)

o Water (LC-MS grade)

e Formic acid (LC-MS grade)

e Sample matrix (e.g., plasma, water)

o Solid-phase extraction (SPE) cartridges (if necessary for sample cleanup)
Procedure:

e Sample Preparation:

o To a known volume or weight of the sample, add a precise volume of the 4'-
Methylacetophenone-d3 internal standard solution.

o Perform sample extraction. This may involve protein precipitation (for biological fluids),
liquid-liquid extraction, or solid-phase extraction to remove interfering components.

o Evaporate the solvent from the extracted sample and reconstitute it in a suitable mobile
phase for injection.

e LC-MS/MS Analysis:
o Inject the prepared sample onto the HPLC system.

o Separate the analyte and internal standard using a suitable C18 column with a gradient
elution of water and acetonitrile, both containing 0.1% formic acid.
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o Detect the compounds using the mass spectrometer in Multiple Reaction Monitoring
(MRM) mode. Specific precursor-to-product ion transitions for both 4'-methylacetophenone
and 4'-Methylacetophenone-d3 should be monitored.

e Data Analysis:

[¢]

Integrate the peak areas for both the analyte and the internal standard.
o Calculate the peak area ratio of the analyte to the internal standard.

o Construct a calibration curve by plotting the peak area ratios of a series of known
concentration standards against their respective concentrations.

o Determine the concentration of 4'-methylacetophenone in the unknown sample by
interpolating its peak area ratio on the calibration curve.
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Caption: General workflow for the quantification of 4'-Methylacetophenone using its deuterated
internal standard.
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Toxicological Information (of non-deuterated 4'-
Methylacetophenone)

While specific toxicological data for 4'-Methylacetophenone-d3 is not available, extensive

safety assessments have been conducted on the non-deuterated parent compound, 4'-

methylacetophenone. These studies are relevant for understanding the potential biological

effects.

Assay Type

Result

Experimental Details

Bacterial Reverse Mutation
Assay (Ames Test)

Non-mutagenic

Tested in Salmonella
typhimurium strains TA98,
TA100, TA1535, and TA1537,
with and without metabolic
activation (S9), at
concentrations up to 5000 p

g/plate .

In Vitro Micronucleus Test

Non-clastogenic

Conducted in human
peripheral blood lymphocytes,
with and without metabolic
activation (S9), at
concentrations up to 1400
pg/mL.

Repeated Dose Toxicity

No significant adverse effects

at expected exposure levels

Data from read-across to
acetophenone showed a
Margin of Exposure (MOE) >
100.

Developmental and

Reproductive Toxicity

No significant adverse effects

at expected exposure levels

Data from read-across to
acetophenone showed a
Margin of Exposure (MOE) >
100.

Signaling and Metabolic Pathways
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Currently, there is a lack of detailed information in the scientific literature regarding specific
biological signaling or metabolic pathways directly involving 4'-methylacetophenone or its
deuterated form. It has been identified as a metabolite in the yeast Saccharomyces cerevisiae,
but the specific enzymatic reactions and pathways have not been elucidated.

Given its structure as an aromatic ketone, potential metabolic transformations in mammals
could involve:

o Reduction of the ketone group: to form the corresponding secondary alcohol, 1-(4-
methylphenyl)ethanol.

o Oxidation of the methyl group: to form 4-acetylbenzoic acid.

o Hydroxylation of the aromatic ring: followed by conjugation reactions (e.g., glucuronidation or
sulfation) to facilitate excretion.

Further research is required to fully characterize the metabolic fate of 4'-methylacetophenone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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